Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-3-14-7(11)6-4-9-8(10-5-6)15(2,12)13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVJIPVRIOSGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292007 | |

| Record name | ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148550-51-0 | |

| Record name | ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate basic properties

An In-Depth Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core, a scaffold of immense significance in the fields of medicinal chemistry and drug development.[1] The pyrimidine ring system is a fundamental component of nucleobases in DNA and RNA, and its derivatives are known to exhibit a wide spectrum of biological activities.[1] This compound, distinguished by its ethyl ester and methylsulfonyl functionalities, serves as a highly versatile and reactive intermediate.

The strategic placement of the methylsulfonyl group at the 2-position of the electron-deficient pyrimidine ring renders it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents.[2] This guide provides a comprehensive overview of its fundamental properties, a logical synthesis strategy, key chemical reactivity, and essential handling information for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

A clear identification of the molecule is the first step in any scientific endeavor. The structural and basic chemical information for this compound is summarized below.

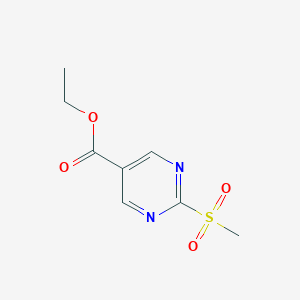

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 148550-51-0 | [3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₄S | [3][5] |

| Molecular Weight | 230.24 g/mol | [3][5] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C | [3] |

| InChIKey | SHVJIPVRIOSGCA-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 407.7 °C at 760 mmHg (Predicted) | [5] |

| Appearance | White to off-white powder/solid | Assumed from related compounds |

| Purity | ≥98% (Typical from commercial sources) | [5] |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [5][6] |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate. | Inferred from purification protocols |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this exact molecule are not abundant in public literature, its structure suggests a logical and reliable synthetic route. The most field-proven approach involves a two-step sequence: first, the synthesis of the thioether precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, followed by its oxidation to the target sulfone. This strategy is common in heterocyclic chemistry due to the stability of the thioether and the efficiency of subsequent oxidation reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate (Precursor)

Causality: This step constructs the core pyrimidine ring. The use of S-methylisothiourea provides the 2-(methylthio) group directly. Condensation with an appropriate three-carbon building block, such as an ethyl 2-formyl-3-alkoxyacrylate, in the presence of a base like sodium ethoxide, is a standard and effective method for forming this type of substituted pyrimidine.[7]

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of sodium) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Addition of Amidine : To the cooled sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq) portion-wise, maintaining the temperature below 20°C.

-

Condensation : Add a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

-

Extraction : Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude thioether precursor. The precursor, CAS 73781-88-1, is often used in the next step without further purification if it is of sufficient purity.[8][9]

Experimental Protocol 2: Oxidation to Target Compound

Causality: The conversion of the electron-rich thioether to the electron-poor sulfone is a critical activation step. Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal oxidizing agent for this transformation. It is highly selective for sulfur oxidation under controlled temperature conditions and the resulting by-product, m-chlorobenzoic acid, is easily removed during work-up. Using slightly more than two equivalents ensures the complete conversion from thioether to sulfone, bypassing the intermediate sulfoxide.

-

Dissolution : Dissolve the crude Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) from the previous step in dichloromethane (DCM, approx. 15 mL per gram of substrate) in a round-bottom flask.

-

Cooling : Cool the solution to 0°C in an ice-water bath.

-

Oxidation : Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction : Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic by-products.

-

Extraction : Separate the organic (DCM) layer. Wash it sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol 3: Purification

Causality: The crude product contains the target compound along with non-polar impurities and polar by-products. Silica gel column chromatography is the standard and most effective method for purification. A solvent system of increasing polarity (gradient elution with ethyl acetate in hexanes) is used to first elute less polar impurities, followed by the product of intermediate polarity, leaving the more polar impurities on the column.

-

Column Preparation : Prepare a silica gel slurry in 10% ethyl acetate in hexanes and pack it into a glass column.

-

Loading : Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexanes, typically starting from 10% and gradually increasing to 40%.

-

Fraction Collection : Collect fractions and analyze them by TLC.

-

Isolation : Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound as a solid.

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of the C2-position of the pyrimidine ring. The ring itself is electron-deficient, and this effect is powerfully amplified by the adjacent methylsulfonyl group, which is an exceptional leaving group.

This electronic arrangement makes the C2-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is the cornerstone of its application as a versatile building block. Researchers can readily displace the methylsulfonyl group with amines, alcohols, thiols, and other nucleophiles to generate a diverse array of 2-substituted pyrimidines. This strategy is frequently employed in the synthesis of targeted libraries for screening against biological targets such as protein kinases.[2]

Caption: General SNAr reaction of this compound.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | Pyrimidine H (2H) | δ 9.1 - 9.4 ppm (s) | Protons on the electron-deficient pyrimidine ring are highly deshielded. |

| Ethyl -CH₂- (2H) | δ 4.3 - 4.5 ppm (q) | Quartet due to coupling with the adjacent methyl group, deshielded by the ester oxygen. | |

| Sulfonyl -CH₃ (3H) | δ 3.3 - 3.5 ppm (s) | Singlet, deshielded by the two sulfone oxygens. | |

| Ethyl -CH₃ (3H) | δ 1.3 - 1.5 ppm (t) | Triplet due to coupling with the adjacent methylene group. | |

| ¹³C NMR | Ester C=O | δ 160 - 165 ppm | Typical range for an α,β-unsaturated ester carbonyl carbon. |

| Pyrimidine C (aromatic) | δ 120 - 165 ppm | Multiple peaks expected for the distinct carbons of the pyrimidine ring. | |

| Ethyl -CH₂- | δ 62 - 65 ppm | Standard chemical shift for an ethyl ester methylene carbon. | |

| Sulfonyl -CH₃ | δ 40 - 45 ppm | Characteristic shift for a methyl group attached to a sulfone. | |

| Ethyl -CH₃ | δ 13 - 15 ppm | Standard chemical shift for an ethyl ester methyl carbon. | |

| FT-IR | C=O Stretch (Ester) | 1710 - 1730 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl. |

| S=O Stretch (Sulfone) | 1300 - 1350 cm⁻¹ (asymmetric)1120 - 1160 cm⁻¹ (symmetric) | Two strong, characteristic absorptions for the sulfonyl group. | |

| C-O Stretch (Ester) | 1200 - 1250 cm⁻¹ | Strong absorption for the ester C-O bond. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 230 | Corresponds to the molecular weight of the compound. |

| | Fragmentation | m/z = 201, 185, 151 | Expected fragments corresponding to loss of -Et, -OEt, and -SO₂Me groups. |

Safety and Handling

While toxicological properties for this specific compound have not been thoroughly investigated, data from closely related pyrimidine derivatives and sulfones suggest that appropriate precautions must be taken.[13][14][15] It should be handled only by trained personnel familiar with standard laboratory safety procedures.

-

GHS Hazard Classification (Anticipated) :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[6]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.[6][16]

-

Skin and Body Protection : Wear a laboratory coat. A full suit protecting against chemicals may be necessary for large-scale work.[6]

-

Respiratory Protection : For operations that may generate dust, use a NIOSH-approved particle respirator (e.g., N95).[16]

-

-

Engineering Controls :

-

Work in a well-ventilated area. For all but the smallest quantities, operations should be conducted inside a certified chemical fume hood.[17]

-

Provide an eyewash station and safety shower in the immediate work area.

-

-

Storage and Disposal :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[5][6] Store under an inert atmosphere like nitrogen to prevent degradation.[5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

-

Conclusion

This compound is more than a simple chemical entity; it is a potent and enabling tool for chemical innovation. Its value lies in the predictable and efficient reactivity of its methylsulfonyl group, which acts as an activatable handle for molecular diversification. For researchers in drug discovery and organic synthesis, this compound represents a reliable starting point for the construction of complex, biologically active molecules. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists are well-equipped to leverage its full potential in their research endeavors.

References

- PubChem. This compound.

- Capot Chemical. MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)

- The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film... [Link]

- Angene Chemical. Safety Data Sheet for 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid. [Link]

- PubChem. Ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate.

- BuyersGuideChem. Ethyl (2-methylthio)

- PubChem. Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate.

- J&K Scientific. Ethyl 2-(Methylthio)

- RSC Publishing. Functional group induced excited state intramolecular proton transfer process... [Link]

- PubChem. Ethyl 2-aminopyrimidine-5-carboxylate.

- PubChem. Ethyl 5-pyrimidinecarboxylate.

- Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

- ARKIVOC.

- ResearchGate. Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)

- PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]

- MDPI.

- ResearchGate. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)

- European Patent Office.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C8H10N2O4S | CID 254889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 148550-51-0|this compound|BLD Pharm [bldpharm.com]

- 5. 148550-51-0 | this compound - Moldb [moldb.com]

- 6. angenechemical.com [angenechemical.com]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. Ethyl (2-methylthio)-5-pyrimidine carboxylate | 73781-88-1 [buyersguidechem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. rsc.org [rsc.org]

- 11. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Ethyl 5-pyrimidinecarboxylate | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]

- 16. capotchem.com [capotchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Intermediate: A Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS No. 148550-51-0), a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its chemical properties, synthesis, and reactivity, with a particular focus on the strategic role of the methylsulfonyl group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into its application, particularly in the synthesis of targeted covalent inhibitors and other complex pharmaceutical agents.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidines, as integral components of nucleic acids, represent a privileged scaffold in medicinal chemistry.[1] Their derivatives exhibit a wide spectrum of biological activities, finding application as anticancer, antiviral, and antihypertensive agents.[2][3][4][5] The strategic functionalization of the pyrimidine ring is paramount to modulating the pharmacological profile of these molecules. This compound has emerged as a highly valuable intermediate due to the unique reactivity conferred by the 2-methylsulfonyl substituent. This group acts as an excellent leaving group, facilitating the introduction of diverse functionalities at a key position of the pyrimidine core.[6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 148550-51-0 | [7] |

| Molecular Formula | C₈H₁₀N₂O₄S | [7] |

| Molecular Weight | 230.24 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Boiling Point | 407.7°C at 760 mmHg | [8] |

| Topological Polar Surface Area | 94.6 Ų | [7][9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 6 | [9] |

| Rotatable Bond Count | 4 | [9] |

Synthesis and Mechanistic Insights

The most common and efficient route to this compound is through the oxidation of its precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[10][11][12][13][14]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available precursors. The first step involves the construction of the pyrimidine ring, followed by the oxidation of the thioether to the sulfone.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Oxidation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This protocol is a synthesized methodology based on established procedures for the oxidation of thioethers to sulfones using m-CPBA.[13][14]

Materials:

-

Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 2.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add m-CPBA to the cooled solution in portions. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the 3-chlorobenzoic acid byproduct. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.

The Role of the Methylsulfonyl Group: A Superior Leaving Group

The utility of this compound lies in the exceptional leaving group ability of the methylsulfonyl group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the sulfonyl group, coupled with the inherent electron deficiency of the pyrimidine ring, renders the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[15][16][17]

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination pathway.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The initial attack of the nucleophile on the electron-deficient C2 carbon breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][18] The negative charge is delocalized over the pyrimidine ring and the electron-withdrawing ester group. In the subsequent step, the aromaticity is restored by the expulsion of the methylsulfinate anion, a very stable leaving group, yielding the 2-substituted pyrimidine product. This high reactivity and the mild conditions under which these substitutions can be performed make this intermediate a preferred choice in complex synthetic campaigns.[19]

Applications in Drug Discovery: A Gateway to Targeted Covalent Inhibitors

The high reactivity of 2-sulfonylpyrimidines towards nucleophiles has been strategically exploited in the design of targeted covalent inhibitors (TCIs).[6][20][21] TCIs are a class of drugs that, after initial non-covalent binding to their target protein, form a stable covalent bond with a specific amino acid residue, often a cysteine, within the active site. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action.

The this compound scaffold serves as an excellent "warhead" for TCIs. The pyrimidine core can be elaborated with functionalities that provide specific binding affinity for the target protein, positioning the electrophilic C2 carbon in close proximity to a nucleophilic cysteine residue. The subsequent SNAr reaction results in the formation of a stable carbon-sulfur bond, covalently modifying the protein. This approach has been successfully applied in the development of inhibitors for various kinases, which are important targets in oncology and immunology.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][22][23][24]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][22][23][24] Avoid contact with skin and eyes.[1][22][23][24]

-

Storage: Store in a tightly sealed container in a cool, dry place.[24]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[22][23]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][22][23][24]

Conclusion

This compound is a versatile and highly valuable intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the excellent leaving group ability of the methylsulfonyl substituent, which facilitates a broad range of nucleophilic aromatic substitution reactions under mild conditions. This reactivity has been particularly impactful in the field of drug discovery for the development of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to effectively leverage this strategic building block in their synthetic endeavors.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate - Capot Chemical. (2025, December 20).

- Safety Data Sheet - Angene Chemical. (2021, May 1).

- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. (n.d.). ACS Publications.

- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).

- Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. - ResearchGate. (n.d.).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties - AWS. (n.d.).

- meta-Chloroperoxybenzoic acid - Wikipedia. (n.d.).

- This compound | C8H10N2O4S | CID 254889 - PubChem. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (n.d.).

- Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.).

- The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton - University of Southampton. (n.d.).

- Dual signaling of m-chloroperbenzoic acid by desulfurization of thiocoumarin | Request PDF. (2025, August 6).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (2018, October 17).

- Selective Oxidation of Organosulphides using m-CPBA as oxidant - Der Pharma Chemica. (n.d.).

- Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate - ResearchGate. (n.d.).

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.).

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. (2025, December 3).

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025, August 9).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. (n.d.).

- Ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | C8H8Cl2N2O2S - PubChem. (n.d.).

- Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate | C8H10N2O4S - PubChem. (n.d.).

- Targeted covalent inhibitors - Wikipedia. (n.d.).

- Ethyl 2-(methylthio)pyrimidine-5-carboxylate - AOBChem USA. (n.d.).

- MSBNK-Eawag-EQ01153603 - MassBank. (2024, May 8).

- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.).

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.).

- Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - MDPI. (2024, February 5).

- Ethyl 2-(Methylthio)pyrimidine-5-carboxylate | 73781-88-1 - J&K Scientific. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).

- Ethyl (2-methylthio)-5-pyrimidine carboxylate | 73781-88-1 - BuyersGuideChem. (n.d.).

Sources

- 1. capotchem.com [capotchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C8H10N2O4S | CID 254889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 148550-51-0 | this compound - Moldb [moldb.com]

- 9. Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate | C8H10N2O4S | CID 133061178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

- 24. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds renowned for their diverse biological activities and presence in a wide array of therapeutic agents.[1][2] The strategic incorporation of a methylsulfonyl group at the 2-position and an ethyl carboxylate at the 5-position of the pyrimidine ring imparts unique physicochemical properties that make it a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its strategic importance in modern drug development.

Molecular Structure and Physicochemical Properties

The structural and chemical identity of this compound is fundamental to its utility in chemical synthesis.

Molecular Identity

The compound is unambiguously identified by the following descriptors:

Molecular Weight and Composition

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 230.24 g/mol | PubChem[3] |

| Exact Mass | 230.03612798 Da | PubChem[3] |

| Elemental Composition | C: 41.73%, H: 4.38%, N: 12.17%, O: 27.79%, S: 13.93% | Calculated |

Structural Diagram

The two-dimensional structure of this compound highlights the key functional groups responsible for its reactivity and utility as a synthetic intermediate.

Caption: Molecular structure of this compound.

The Strategic Importance of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety at the 2-position of the pyrimidine ring is not a passive substituent; it is a key determinant of the molecule's chemical behavior and its value in drug design. Functioning as a potent electron-withdrawing group, it significantly influences the electronic properties of the pyrimidine core. This electronic polarization renders the pyrimidine ring, particularly the carbon atom at the 2-position, highly susceptible to nucleophilic aromatic substitution.

From a drug development perspective, the methylsulfonyl group often confers enhanced metabolic stability to the parent molecule. It is generally resistant to oxidative metabolism, which can lead to a longer biological half-life for drug candidates incorporating this feature. This combination of controlled reactivity and metabolic robustness makes sulfonyl-substituted pyrimidines attractive scaffolds in the design of novel therapeutics.

Synthesis and Experimental Protocols

The synthesis of this compound is most reliably achieved through the oxidation of its corresponding 2-(methylthio) precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This two-step approach, involving the initial synthesis of the thioether followed by its oxidation, is a common and efficient strategy for accessing 2-sulfonylpyrimidine derivatives.[4]

Experimental Workflow: From Thioether to Sulfone

Caption: A typical experimental workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for the oxidation of thioethers to sulfones.[4]

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate (Precursor)

The precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1][5] It can be synthesized via several established routes, often involving the cyclocondensation of appropriate starting materials. This compound is also commercially available from various chemical suppliers.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), dissolved in the same solvent. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess peroxide. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods. While specific data is best obtained from direct analysis, commercial suppliers often provide NMR, HPLC, and LC-MS data for this compound.[3][6]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive nature of the methylsulfonyl group as a leaving group allows for its displacement by various nucleophiles, providing a versatile platform for generating a library of substituted pyrimidine derivatives.

The precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is explicitly mentioned as a key intermediate in the development of antiviral and anticancer agents.[1][5] By extension, the oxidized sulfonyl derivative serves as a highly activated intermediate for similar synthetic pathways, enabling the introduction of diverse functional groups at the 2-position of the pyrimidine ring, which is a common strategy in the design of kinase inhibitors and other targeted therapies.

Spectroscopic Characterization

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its molecular structure, characterized by the activating methylsulfonyl group, provides a versatile synthetic handle for the elaboration of the pyrimidine core. The straightforward synthesis from its methylthio precursor, combined with the inherent biological relevance of the pyrimidine scaffold, ensures its continued importance for researchers and scientists in the pharmaceutical industry. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this compound in the pursuit of novel therapeutic agents.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.

- Amazon Web Services. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.

- PubChem. (n.d.). This compound.

- Google Patents. (2007, August 23). United States Patent.

- Google Patents. (n.d.). United States Patent.

- PubChem. (n.d.). ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate.

- PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.

- Google Patents. (2018, March 12). United States Patent.

- J&K Scientific. (n.d.). Ethyl 2-(Methylthio)pyrimidine-5-carboxylate | 73781-88-1.

- AOBChem USA. (n.d.). Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

- Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

- Google Patents. (n.d.). EP 1054004 A1 - NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.

- ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF.

- National Institutes of Health. (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study.

- National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.

- National Institutes of Health. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, primarily owing to its structural motifs—a pyrimidine core, a sulfonyl group, and an ethyl ester—which are prevalent in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and is supported by comparative analysis with structurally related molecules. Methodologies for data acquisition are also discussed to provide a comprehensive framework for researchers.

Introduction: The Structural and Scientific Context

This compound, with the CAS Number 148550-51-0 and molecular formula C₈H₁₀N₂O₄S, possesses a unique electronic and structural landscape. The pyrimidine ring, an essential component of nucleobases, imparts a specific aromatic character and potential for hydrogen bonding. The electron-withdrawing nature of both the methylsulfonyl and the ethyl carboxylate groups significantly influences the electron density distribution within the pyrimidine ring, which is directly reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a foundational understanding for scientists working with this molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure, the following proton signals are predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | Singlet | 2H | H-4, H-6 | The two pyrimidine protons are in a highly electron-deficient environment due to the two ring nitrogens and the two electron-withdrawing substituents. This deshielding effect will shift their resonance to a very downfield region. Their chemical equivalence would lead to a singlet. |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. The coupling to the three methyl protons results in a quartet. |

| ~3.4 | Singlet | 3H | -SO₂CH₃ | The methyl group attached to the sulfonyl group is deshielded by the two oxygen atoms, leading to a downfield shift compared to a typical methyl group. It appears as a singlet as there are no adjacent protons. |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted carbon signals are as follows:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (ester) | The carbonyl carbon of the ester group is expected in this typical downfield region. |

| ~165 | C-2 (pyrimidine) | The carbon atom attached to the sulfonyl group and flanked by two nitrogen atoms will be significantly deshielded. |

| ~160 | C-4, C-6 (pyrimidine) | The two equivalent pyrimidine carbons attached to hydrogen are also in an electron-poor environment. |

| ~120 | C-5 (pyrimidine) | The quaternary carbon atom to which the ester group is attached. |

| ~63 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is shifted downfield due to the attached oxygen. |

| ~40 | -SO₂CH₃ | The methyl carbon of the sulfonyl group. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |

| ~1730 | Strong | C=O stretch (ester) | The strong absorption is characteristic of the carbonyl group in an ester. |

| ~1580, ~1470 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) | The characteristic stretching vibrations of the aromatic pyrimidine ring. |

| ~1350, ~1150 | Strong | Asymmetric and symmetric SO₂ stretches | The two strong bands are characteristic of the sulfonyl group. |

| ~1250 | Strong | C-O stretch (ester) | The stretching vibration of the C-O single bond in the ester group. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule.

Experimental Protocol for MS Data Acquisition

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing structural information.

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent molecular ion peak, confirming the molecular weight.

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound is 230.24 g/mol [1][2].

-

Molecular Ion Peak (M⁺): In an ESI mass spectrum, a prominent peak at m/z 231 [M+H]⁺ would be expected. In an EI spectrum, the molecular ion peak at m/z 230 might be observed, although it could be of low intensity due to fragmentation.

-

Key Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would lead to a fragment at m/z 185.

-

Loss of the ethyl group (-CH₂CH₃): Alpha-cleavage next to the carbonyl group could result in a fragment at m/z 201.

-

Loss of the methylsulfonyl group (-SO₂CH₃): Cleavage of the C-S bond would generate a fragment at m/z 151.

-

Loss of the entire ethyl carboxylate group (-COOCH₂CH₃): This would result in a fragment corresponding to the 2-(methylsulfonyl)pyrimidine cation at m/z 157.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data of this compound, as detailed in this guide, provides a comprehensive and self-validating system for its identification and characterization. The predicted ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers in drug discovery and development, this detailed spectroscopic analysis is an indispensable tool for ensuring the integrity of their chemical entities and for advancing their research with confidence.

References

- PubChem. This compound.

- Molbase. Ethyl 2-(methylsulfonyl)

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Physical and chemical properties of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

An In-Depth Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core, a functional group of significant interest in medicinal chemistry and materials science.[1][2] As a bifunctional molecule, it incorporates both a reactive sulfonyl group and an ester moiety, making it a versatile building block for the synthesis of more complex molecular architectures.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, characterization protocols, reactivity, and handling, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery. The compound is identified by the CAS Number 148550-51-0 .[5][6]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to predicting and interpreting the compound's behavior.

-

IUPAC Name : this compound[5]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 148550-51-0 | [6] |

| Molecular Formula | C₈H₁₀N₂O₄S | [5][6] |

| Molecular Weight | 230.24 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | Supplier Data |

| Boiling Point | 407.7°C at 760 mmHg | [6] |

| Melting Point | Not precisely reported, but expected for a solid organic molecule of this size. | N/A |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate. Limited solubility in water. | General chemical knowledge |

| Storage | 2-8°C, stored under nitrogen | [6] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is a critical step in chemical research. The following data provides the expected spectroscopic signatures for this compound.

| Technique | Expected Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.3 (s, 1H, pyrimidine H-4), ~9.1 (s, 1H, pyrimidine H-6), ~4.5 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), ~3.4 (s, 3H, -SO₂CH₃ ), ~1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O, ester), ~162 (C-2, pyrimidine), ~160 (C-4/C-6, pyrimidine), ~120 (C-5, pyrimidine), ~63 (-C H₂CH₃), ~40 (-SO₂C H₃), ~14 (-OCH₂C H₃) ppm. |

| FT-IR (KBr) | ν ~3100-3000 (Ar C-H stretch), ~1730 (C=O ester stretch), ~1580, 1550 (C=N, C=C ring stretch), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch) cm⁻¹. |

| Mass Spec. (ESI+) | m/z 231.04 [M+H]⁺, 253.02 [M+Na]⁺ |

Protocol: Compound Characterization

This workflow outlines the standard procedure for verifying the identity and purity of a synthesized or purchased batch of the title compound.

Caption: Standard workflow for the spectroscopic characterization of the compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, specifically at the C2 position.

Core Directive: Nucleophilic Aromatic Substitution (SNA_r)

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group and an excellent leaving group.[3] This makes the C2 position to which it is attached highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

-

Mechanism : The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile adds to the C2 carbon, breaking the aromaticity of the ring. Aromatization is restored upon the expulsion of the methylsulfinate anion.

-

Scope : A wide array of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the sulfonyl group, enabling the facile synthesis of diverse 2-substituted pyrimidine libraries.[7] This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.[2]

Caption: Key reactivity of the title compound via nucleophilic aromatic substitution.

Other Reactions

-

Ester Manipulation : The ethyl ester at the C5 position can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, further expanding the molecular diversity.

Synthetic Approach

The compound is typically synthesized from its thioether precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1).[4][8]

Protocol: Synthesis via Oxidation

-

Dissolution : Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform.

-

Cooling : Cool the solution to 0°C in an ice bath to manage the exothermicity of the reaction.

-

Oxidation : Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Extraction : Separate the organic layer and extract the aqueous layer with additional DCM.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

Proper handling is crucial when working with any chemical reagent.

-

Hazard Statements : While specific data for this exact compound is limited, related pyrimidines may cause skin irritation, serious eye irritation, and respiratory irritation.[6][9]

-

Precautionary Statements :

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its defining feature is the sulfonyl group at the C2 position, which activates the pyrimidine ring for nucleophilic aromatic substitution, allowing for the straightforward introduction of a wide range of functional groups. This reactivity, combined with the established biological importance of the pyrimidine scaffold, makes it an indispensable tool for researchers in medicinal chemistry and drug development aiming to construct novel and diverse molecular entities.

References

- PubChem. This compound.

- Moldb. 148550-51-0 | Ethyl 2-(methylsulfonyl)

- PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.

- Pharmaffiliates. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link]

- Asian Journal of Pharmaceutical and Clinical Research.

- ACS Publications.

- ResearchGate.

- Capot Chemical. MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)

- The Royal Society of Chemistry.

- Angene Chemical.

- PubChem. Ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate.

- National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

- PubChem. Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate.

- BuyersGuideChem. Ethyl (2-methylthio)

- Research and Reviews: A Journal of Pharmaceutical Science. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. [Link]

- American Chemical Society.

- ARKIVOC.

- PubChem. Ethyl 5-pyrimidinecarboxylate.

- PubChem. Ethyl 2-aminopyrimidine-5-carboxylate.

- Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

- MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. [Link]

- Semantic Scholar.

- National Institutes of Health.

- Journal of the Chemical Society C: Organic. Pyrimidines. Part II.

- MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]

- ResearchGate. (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | C8H10N2O4S | CID 254889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 148550-51-0 | this compound - Moldb [moldb.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Ethyl (2-methylthio)-5-pyrimidine carboxylate | 73781-88-1 [buyersguidechem.com]

- 9. Ethyl 5-pyrimidinecarboxylate | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

- 11. angenechemical.com [angenechemical.com]

The Synthetic Keystone: A Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with biological targets.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Within this vast chemical space, Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate has emerged as a pivotal building block, a testament to the power of rational molecular design in drug discovery. Its discovery and development are intrinsically linked to the broader history of pyrimidine chemistry, which has evolved to provide chemists with the tools to construct increasingly complex and potent molecules. This guide provides an in-depth exploration of the discovery, synthesis, and critical applications of this important synthetic intermediate.

Physicochemical Properties

A comprehensive understanding of a molecule's properties is fundamental to its application in synthesis. The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄S | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| CAS Number | 148550-51-0 | [2] |

| Appearance | White to off-white solid | |

| Boiling Point | 407.7 °C at 760 mmHg (Predicted) | |

| IUPAC Name | This compound | [2] |

A Journey Through Synthesis: From Thioether to Sulfone

The history of this compound is not one of a singular "discovery" in the traditional sense, but rather an evolution of synthetic methodology. Its preparation is a prime example of strategic functional group interconversion, a cornerstone of modern organic synthesis. The most common and industrially viable route involves a two-step process, beginning with the synthesis of a thioether precursor, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of the Precursor - Ethyl 2-(methylthio)pyrimidine-5-carboxylate

The journey begins with the construction of the pyrimidine ring, a reaction that has been refined over many decades. A common approach to 2-substituted pyrimidine-5-carboxylates involves the condensation of a three-carbon building block with a suitable amidine derivative. In the case of our precursor, S-methylisothiourea serves as the source of the 2-methylthio group.

Experimental Protocol: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

A detailed, step-by-step methodology for a representative synthesis is provided below. This protocol is a composite of established methods for pyrimidine synthesis and should be performed by trained chemists in a suitable laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl ethoxymethylenemalonate and S-methylisothiourea sulfate.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with an appropriate acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate.[3]

Step 2: The Oxidation - A Critical Transformation

The conversion of the electron-donating methylthio group to the strongly electron-withdrawing methylsulfonyl group is the key transformation that imparts the desired reactivity to the molecule. This oxidation significantly enhances the electrophilicity of the C2 position of the pyrimidine ring, making the sulfonyl group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Two of the most common and effective reagents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.

Mechanism of Oxidation with m-CPBA:

The oxidation of a thioether to a sulfone with m-CPBA proceeds through a sulfoxide intermediate. The peroxyacid acts as an electrophilic oxygen donor. The lone pair of electrons on the sulfur atom attacks the terminal oxygen of the peroxyacid, leading to the formation of the sulfoxide and meta-chlorobenzoic acid as a byproduct. A second equivalent of m-CPBA then oxidizes the sulfoxide to the sulfone in a similar fashion.[4][5]

Mechanism of Thioether Oxidation with m-CPBA

Mechanism of Oxidation with Oxone®:

Oxone®, a stable, water-soluble triple salt containing potassium peroxymonosulfate (KHSO₅), is another powerful and environmentally friendly oxidizing agent. In an aqueous medium, KHSO₅ is the active oxidizing species. The mechanism is believed to involve nucleophilic attack of the sulfur atom on the terminal peroxide oxygen of the peroxymonosulfate, similar to the m-CPBA mechanism, proceeding through a sulfoxide intermediate to the final sulfone.[6][7]

Experimental Protocol: Oxidation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This protocol provides a general procedure for the oxidation step. The choice of solvent and reaction conditions may be optimized for specific applications.

-

Dissolution: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as dichloromethane (for m-CPBA) or a mixture of acetonitrile and water (for Oxone®).[6]

-

Addition of Oxidant:

-

For m-CPBA: Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the reaction mixture, maintaining the temperature with an ice bath.[8]

-

For Oxone®: Add a solution of Oxone® (approximately 2.2 equivalents) and sodium bicarbonate (to maintain a basic pH) in water to the reaction mixture.[6]

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up:

-

For m-CPBA: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate.

-

For Oxone®: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

The Role of a Keystone Intermediate in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the methylsulfonyl group as an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles at the C2 position of the pyrimidine ring, a critical step in the synthesis of many biologically active compounds.

Case Study: The Synthesis of Macitentan

A prominent example of the application of a 2-(methylsulfonyl)pyrimidine intermediate is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[9][10] While the exact precursor used in the industrial synthesis of Macitentan may vary, the core strategy often involves the displacement of a sulfonyl or a related leaving group on a pyrimidine ring. The general synthetic logic is depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H10N2O4S | CID 254889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activities of Pyrimidine-5-Carboxylate Derivatives

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] This structural motif is fundamental to life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[2][3][4][5] The inherent biological relevance and versatile chemical reactivity of the pyrimidine nucleus have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents.[1][6] When functionalized with a carboxylate group at the 5-position, the resulting pyrimidine-5-carboxylate derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics to address a wide range of diseases.[2][7]

This guide provides a comprehensive overview of the significant biological activities associated with pyrimidine-5-carboxylate and its related structures, such as dihydropyrimidines. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer is a primary focus of modern medicine, and pyrimidine derivatives have emerged as a crucial class of anticancer agents.[3][8] Their mechanism of action often involves interfering with the synthesis of nucleic acids, thereby halting the rapid proliferation of cancer cells.[9][10]

Mechanism of Action

Pyrimidine-5-carboxylate derivatives exert their anticancer effects through various mechanisms:

-

Enzyme Inhibition: A key target is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in various cancers.[11] By blocking EGFR, these compounds can halt downstream signaling pathways that promote cell growth and division.[11] Other targeted enzymes include dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis, and thymidylate synthase.[1][6]

-

Induction of Apoptosis: Many potent pyrimidine derivatives induce programmed cell death, or apoptosis, in cancer cells.[12] Mechanistic studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[12][13] Some derivatives have been observed to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing mitosis.[11][12]

-

VEGFR-2 Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis—the formation of new blood vessels that tumors need to grow.[14] By blocking this process, these compounds can effectively starve the tumor of essential nutrients.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[7][15]

-

Substituents at C2, C4, and C6: The groups attached to these positions significantly influence biological activity. For example, the presence of anilino or other aromatic groups can facilitate crucial hydrogen bonding interactions within the ATP-binding site of kinases like EGFR.[15]

-

The 5-Carboxylate/Carbonitrile Group: The ester or nitrile group at the C5 position is often critical for activity. The ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The carbonitrile group is a common feature in many potent enzyme inhibitors.[11][13]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a key role in its ability to cross cell membranes and reach its intracellular target.[16]

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine-5-carboxylate and related derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 10b | Pyrimidine-5-carbonitrile | HepG2 (Liver) | 3.56 | [11] |

| 10b | Pyrimidine-5-carbonitrile | A549 (Lung) | 5.85 | [11] |

| 10b | Pyrimidine-5-carbonitrile | MCF-7 (Breast) | 7.68 | [11] |

| 11e | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.34 | [14] |

| 4b | Pyrimidine with Aryl Urea | SW480 (Colon) | 11.08 | [12] |

| 4e | Pyrimidine-5-carbonitrile | Colo 205 (Colon) | 1.66 | [17] |

| 4f | Pyrimidine-5-carbonitrile | Colo 205 (Colon) | 1.83 | [17] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[18][19] Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[1][20][21][22]

Mechanism of Action

The antimicrobial action of pyrimidine-5-carboxylates often stems from their ability to disrupt essential microbial metabolic pathways. A common mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for folic acid synthesis in bacteria. Since mammals can acquire folic acid from their diet, selective inhibition of bacterial DHFR is a well-established strategy for antibacterial therapy.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, specific structural features are often required:

-

Substitutions on the Pyrimidine Ring: The introduction of specific groups can enhance antimicrobial potency. For example, thieno[2,3-d]pyrimidine-6-carboxamides have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[23][24]

-

Benzyl Carboxamide Moiety: The presence of a benzyl carboxamide group attached to the core heterocyclic structure has been identified as beneficial for antimicrobial activity.[23][24] Derivatives with small substituents (e.g., methyl or methoxy groups) on the benzene ring tend to show higher activity.[23][24]

Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyrimidine derivatives against various microbial strains.

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | High Activity | [23] |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | High Activity | [23] |

| Hydrazine/Schiff Base Derivatives | Escherichia coli | Potent Activity | [1] |

| Hydrazine/Schiff Base Derivatives | Staphylococcus aureus | Potent Activity | [1] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a natural biological response to injury or infection, but chronic inflammation can contribute to various diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential.[25][26][27]

Mechanism of Action

The primary mechanism behind the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[25][26][27] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[25] By selectively inhibiting COX-2 over COX-1, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[26][27] Some derivatives also inhibit lipoxygenase (LOX), another enzyme involved in the production of inflammatory mediators.[6][25]

Structure-Activity Relationship (SAR) Insights

-

COX-2 Selectivity: The development of selective COX-2 inhibitors is a key goal. Certain pyrimidine derivatives have shown high selectivity towards COX-2, with potency comparable to or exceeding that of established drugs like meloxicam.[26][28]

-

Key Pharmacophores: The presence of specific heterocyclic moieties, such as pyrazole or indole scaffolds, fused to or substituting the pyrimidine ring can enhance anti-inflammatory activity.[29] A carboxylic acid group is often important for binding to the COX-2 active site.[29]

Data on Anti-inflammatory Activity

The following table summarizes the COX-2 inhibitory activity of selected pyrimidine derivatives.

| Compound ID | Derivative Type | Activity (IC50 against COX-2 in µM) | Reference |

| Compound 5 | Pyrano[2,3-d]pyrimidine | 0.04 | [25] |

| Compound 6 | Pyrano[2,3-d]pyrimidine | 0.04 | [25] |

| Compound 32 | Polysubstituted Pyrimidine | 0.003 (PGE2 inhibition) | [30] |

| L1 & L2 | Pyrimidine Derivatives | High selectivity for COX-2 | [26] |

Experimental Protocols and Methodologies

The biological evaluation of pyrimidine-5-carboxylate derivatives relies on a suite of standardized in vitro assays. The credibility of the findings from these assays is paramount and is ensured by including appropriate positive and negative controls.

Protocol 1: MTT Assay for In Vitro Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which serves as a proxy for cell viability.